CPF-St7 -

CPF-St7

Catalog Number: EVT-246277
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The source of CPF-St7 is primarily the skin of Xenopus tropicalis, which secretes a variety of bioactive compounds, including antimicrobial peptides. These peptides play a vital role in the defense mechanisms of amphibians against pathogens and environmental stressors. The genetic basis for CPF-St7 and its homologs has been elucidated through genomic studies that identify clusters of genes responsible for their production .

Classification

CPF-St7 is classified as an antimicrobial peptide, specifically within the category of host-defense peptides. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell lysis and death. CPF-St7 exhibits a net positive charge and considerable hydrophobicity, which are common features that enhance its antimicrobial properties .

Synthesis Analysis

Methods

The synthesis of CPF-St7 typically involves solid-phase peptide synthesis techniques, particularly using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to form the peptide chain. Following synthesis, purification is often achieved through reverse-phase high-performance liquid chromatography (HPLC), ensuring that the final product is free from impurities and correctly folded .

Technical Details

The synthesis process for CPF-St7 includes:

  1. Preparation: The resin is loaded with the first amino acid.
  2. Coupling: Fmoc-protected amino acids are sequentially added using coupling reagents.
  3. Deprotection: The Fmoc group is removed to allow for the next amino acid addition.
  4. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using strong acids.
  5. Purification: The crude product undergoes HPLC purification.

The identity and purity of CPF-St7 can be confirmed using mass spectrometry techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry .

Molecular Structure Analysis

Structure

CPF-St7 consists of 18 amino acids with a specific sequence that contributes to its biological activity. The molecular structure features a predominantly helical conformation, which is typical for many antimicrobial peptides. This helical structure facilitates interaction with lipid membranes of bacteria.

Data

  • Amino Acid Sequence: Pyr-GLIGTLTAKQIKK-NH₂
  • Molecular Weight: Approximately 1,479.9 Da
  • Hydrophobic Moment: 3.84
  • Net Charge: +4 at physiological pH .
Chemical Reactions Analysis

Reactions

CPF-St7 primarily engages in interactions with microbial membranes through electrostatic attraction and hydrophobic interactions. These reactions lead to membrane disruption, resulting in bacterial cell lysis.

Technical Details

The mechanism involves:

  1. Membrane Binding: CPF-St7 binds to negatively charged components of bacterial membranes.
  2. Pore Formation: The peptide induces conformational changes that lead to pore formation in the membrane.
  3. Cell Lysis: The formation of pores disrupts membrane integrity, causing cell death.

Studies have shown that CPF-St7 exhibits activity against various Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

Mechanism of Action

Process

The mechanism by which CPF-St7 exerts its antimicrobial effects involves several steps:

  1. Initial Binding: The positively charged regions of CPF-St7 interact with negatively charged phospholipids in bacterial membranes.
  2. Insertion into Membrane: The hydrophobic regions facilitate insertion into the lipid bilayer.
  3. Pore Formation and Disruption: The peptide aggregates to form pores or disrupts membrane integrity, leading to leakage of cellular contents.

Data

Experimental data indicate that CPF-St7's mechanism is similar to other antimicrobial peptides, characterized by rapid action against target cells within minutes of exposure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or lyophilized form.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Activity Spectrum: Effective against a wide range of pathogens, including multidrug-resistant strains.

Relevant analyses show that CPF-St7 maintains its activity across varying concentrations and conditions, making it a candidate for therapeutic use .

Applications

Scientific Uses

CPF-St7 has significant potential applications in various fields:

  • Antimicrobial Therapy: Due to its efficacy against resistant bacterial strains, it can be developed into new antibiotic treatments.
  • Pharmaceutical Development: Its unique properties make it suitable for incorporation into drug formulations aimed at enhancing antibacterial activity.
  • Research Tool: Used in studies exploring host-defense mechanisms and the evolution of antimicrobial peptides.
Introduction to Antimicrobial Peptides (AMPs) and CPF-St7

Evolutionary Origins of Amphibian-Derived AMPs

The evolutionary trajectory of amphibian AMPs reveals a fascinating story of molecular repurposing and diversification. Genomic analyses demonstrate that multiple AMP families in pipid frogs—including the magainins, PGLa, CPF, and XPF (xenopsin precursor fragment)—originated from ancestral hormone-encoding genes through repeated duplication events followed by functional divergence. Specifically, the cholecystokinin (CCK) gene served as the evolutionary precursor for what would become specialized host-defense peptides approximately 100 million years ago. This evolutionary process involved gene duplication events that liberated defensive peptides from their original endocrine functions, allowing for neofunctionalization under selective pressures from pathogens. While most pipid frogs exhibit remarkable AMP diversification through diversifying selection (positive selection), Hymenochirus boettgeri represents a striking exception with its minimally varied hymenochirin peptides evolving under purifying selection—a pattern suggesting stabilizing evolutionary pressures maintaining a conserved, multifunctional peptide architecture [2].

Table 1: Evolutionary Patterns of Major AMP Families in Pipid Frogs [2] [5] [8]

AMP FamilyEvolutionary OriginPrimary Selective PressureRepresentative GeneraStructural Diversity
CPFCholecystokinin (CCK) geneDiversifying selectionXenopus, SiluranaHigh (25-45% sequence variation)
MagaininCCK geneDiversifying selectionXenopus, SiluranaHigh
PGLaCCK geneDiversifying selectionXenopus, SiluranaHigh
XPFXenopsin geneDiversifying selectionXenopus, SiluranaHigh
HymenochirinUnknown (possibly CCK)Purifying selectionHymenochirusLow (<15% sequence variation)

Comparative studies of sequence variation reveal profound differences in evolutionary strategies among pipid frogs. Analyses of pairwise sequence similarities demonstrate that CPF peptides in Silurana tropicalis and Xenopus laevis exhibit 25-45% variation within their respective repertoires. This diversification aligns with the "arms race" model of host-pathogen coevolution, where genetic innovations provide selective advantages against rapidly evolving pathogens. In contrast, H. boettgeri peptides display remarkably low variation (<15%), suggesting evolutionary constraints maintaining an optimal, multifunctional peptide structure. The CPF family's diversification in Silurana represents an evolutionary strategy to broaden antimicrobial coverage through a quasispecies model of defense—where a diverse peptide portfolio ensures efficacy against an unpredictable pathogen spectrum. This variation manifests structurally through differences in charge distribution, hydrophobicity, and secondary structure propensities that collectively determine target specificity and mechanism of action [2] [8].

Taxonomic Classification and Ecological Role of Silurana tropicalis in AMP Discovery

Silurana tropicalis (Western clawed frog), taxonomically positioned within the family Pipidae, inhabits diverse freshwater ecosystems across West Africa's rainforest belt—from Senegal to Cameroon. This fully aquatic anuran thrives in slow-moving streams, temporary ponds, and flooded savannas, environments teeming with microbial challenges. Unlike its tetraploid relative Xenopus laevis, S. tropicalis possesses a compact diploid genome (n=10 chromosomes) that has been fully sequenced, revealing exceptional organization and gene density. This genomic accessibility, coupled with a shorter generation time (<5 months) and higher egg production than X. laevis, establishes it as an increasingly valuable biomedical model organism. Ecologically, the species faces constant pathogen exposure through aquatic transmission routes, necessitating a robust epidermal chemical defense system [4] [9].

The discovery of CPF-St7 emerged from investigations into the granular gland secretions of S. tropicalis. These specialized skin structures function as biochemical factories producing and secreting an array of defensive compounds, including the CPF peptide family. Research methodologies typically involve noradrenaline-induced skin secretion followed by peptide separation via HPLC and characterization through mass spectrometry and Edman degradation. Within this peptide arsenal, CPF-St7 demonstrates potent, broad-spectrum antimicrobial activity that contributes significantly to the frog's epidermal immune barrier. The ecological relevance of CPF peptides extends beyond direct microbicidal effects; they also modulate immune cell recruitment and exhibit wound-healing properties that enhance host survival in microbially dense aquatic environments. This multifaceted functionality exemplifies the evolutionary optimization of defense molecules in organisms lacking adaptive immune sophistication [2] [5].

Table 2: Characteristics of *Silurana tropicalis Relevant to AMP Research* [2] [4] [5]

CharacteristicSpecificationResearch Advantage
Taxonomic ClassificationFamily: Pipidae; Genus: Silurana (alternatively Xenopus)Comparative studies across Pipidae
GenomeDiploid (1.7 Gb), fully sequencedGenetic manipulation and gene mapping
Chromosome Numbern=10Simplified genetic analyses
Generation Time4-5 monthsRapid transgenic studies
Clutch Size1,000-3,000 eggsHigh-throughput embryological research
Skin Peptide Yield50-200 μg peptide/glandFacilitates biochemical isolation
Habitat Microbial LoadHigh (aquatic environment)Strong selective pressure for potent AMPs
Key AMP FamiliesCPF, PGLa, MagaininModels for peptide evolution and function

Notably, the CPF peptide architecture in S. tropicalis consists of 20-35 amino acid residues characterized by a conserved N-terminal domain and a variable C-terminal region that modulates target specificity. This structural template allows for efficient disruption of microbial membranes through amphipathic α-helix formation while minimizing cytotoxicity to host cells. The relatively low molecular weight (2-4 kDa) and cationic nature of CPF-St7 facilitate rapid penetration of microbial membranes through electrostatic interactions with negatively charged phospholipid head groups. This mechanistic efficiency against diverse pathogens underscores why amphibians like S. tropicalis remain infection-free despite inhabiting pathogen-rich environments [2] [5].

CPF-St7 as a Model for Studying Host-Pathogen Coevolution

Host-pathogen coevolution represents one of biology's most dynamic reciprocal selection processes, where defensive innovations in hosts drive counter-adaptations in pathogens. CPF-St7 serves as an exceptional model for investigating these dynamics due to its phylogenetic conservation and functional versatility. Theoretical frameworks distinguish between specific resistance (targeting particular pathogen genotypes through receptor-ligand interactions) and general resistance (broadly effective mechanisms like membrane disruption). CPF-St7 exemplifies the latter through its non-specific membrane targeting—a mechanism less prone to coevolutionary evasion than specific recognition systems. Mathematical models of coevolution demonstrate that general resistance mechanisms like those employed by CPF peptides can persist across evolutionary timescales even under intense pathogen pressure, particularly when linked with specific resistance genes through genetic recombination [3].

Table 3: Coevolutionary Models Relevant to CPF Peptide Evolution [3]

Coevolution ParameterSpecific Resistance ModelGeneral Resistance ModelCPF-St7 Characteristics
Target SpecificityHigh (single pathogen genotypes)Low (broad-spectrum)Broad-spectrum activity
Pathogen Evasion PotentialHigh (single mutations)Low (requires major membrane changes)Requires lipidome alteration
Resistance CostVariable (often high)Variable (often moderate)Moderate biosynthetic cost
Evolutionary DurabilityShort-termLong-termPhylogenetically conserved
Genetic ArchitectureOften single major genesPolygenic or single geneSingle gene with allelic variation
Linkage EffectsStrong when linked with general resistanceEnhanced when linked with specific resistancePotential linkage with other AMP genes
Resistance CorrelationNegative with foreign pathogensPositive with foreign pathogensPositive transitivity likely

The evolutionary conservation of CPF-St7's core structure suggests purifying selection—a selective regime that maintains functionally optimized sequences by eliminating deleterious mutations. This contrasts with the diversifying selection observed in other pipid AMPs. Coevolutionary models indicate that such conservation arises when peptides face multifunctional constraints where modifications improving antimicrobial efficacy might compromise other functions like immunomodulation or wound healing. Population genetic analyses further reveal that recombination between AMP gene clusters facilitates the emergence of novel, functionally diversified peptide combinations. CPF-St7 likely participates in such genetic networks with other AMP genes, creating haplotype blocks that confer balanced defensive portfolios against diverse pathogens. When recombination rates between general resistance genes (like CPF-St7) and specific resistance genes are high, models predict stronger positive correlations between resistance to endemic and foreign pathogens—a phenomenon empirically observed in natural host populations [2] [3].

The molecular architecture of CPF-St7 reflects its coevolutionary history. Its amphipathic helix configuration enables selective membrane disruption based on lipid composition—a feature targeting fundamental differences between microbial and host membranes. Pathogen counter-adaptations to such mechanisms require energetically costly modifications of membrane lipidomes, creating fitness trade-offs that constrain evolutionary responses. This may explain why CPF peptides remain effective across deep evolutionary timescales. Additionally, the concentration-dependent action of CPF-St7 (monomeric signaling vs. oligomeric pore-formation) exemplifies a dose-responsive defense strategy that adjusts defensive investment according to threat level. Such evolutionary refinements position CPF peptides as paradigm molecules for understanding how general defense mechanisms persist under relentless pathogen pressure without triggering escalating coevolutionary arms races [2] [3] [5].

Concluding Perspectives

CPF-St7 exemplifies the sophisticated defensive chemistry emerging from millions of years of amphibian-pathogen coevolution. Its study bridges evolutionary biology, molecular immunology, and peptide biochemistry, offering insights into durable host defense strategies. Future research should explore the structural determinants of its broad-spectrum efficacy and the genomic architecture maintaining this optimally constrained peptide in Silurana tropicalis's antimicrobial arsenal.

Properties

Product Name

CPF-St7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.